molecular formula C5H5ClF2O2 B1333724 1-Chloro-1,1-difluoropentane-2,4-dione CAS No. 2375-76-0

1-Chloro-1,1-difluoropentane-2,4-dione

Cat. No. B1333724
CAS RN: 2375-76-0
M. Wt: 170.54 g/mol
InChI Key: ZPBKLXPYUKILDE-UHFFFAOYSA-N
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Description

1-Chloro-1,1-difluoropentane-2,4-dione, also known as monochlorodifluoro-acetylacetone (CDFAA), is a compound that has been the subject of investigation to understand its molecular structure and vibrational properties. The research into this compound involves comparing it with 1,1,1-trifluoro-pentane-2,4-dione (trifluoro-acetylacetone, TFAA), which serves as a reference for understanding the characteristics of halogenated acetylacetones .

Synthesis Analysis

Although the synthesis of 1-Chloro-1,1-difluoropentane-2,4-dione is not explicitly detailed in the provided papers, the study of its structure and properties suggests that it is closely related to other halogenated diones. For instance, the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones to flavones indicates that halogen atoms and electron-donor groups can significantly influence the chemical behavior of such compounds . This knowledge can be applied to infer possible synthetic pathways for CDFAA.

Molecular Structure Analysis

The molecular structure of CDFAA has been extensively analyzed using ab initio and Density Functional Theory (DFT) calculations. The research has focused on the two most stable cis-enol forms of the molecule. These calculations were performed at the B3LYP level of theory using different basis sets, and the results were compared with experimental data. The energy difference between the two stable cis-enol forms is minimal, suggesting that both forms coexist in various phases .

Chemical Reactions Analysis

The chemical behavior of CDFAA in reactions is not directly addressed in the provided papers. However, the study of similar compounds, such as 2-chloro-substituted 1,3-diarylpropan-1,3-diones, reveals that the nature of the halogen atom and the presence of electron-donor groups can dictate the reaction pathway, leading to products like flavones or resulting from alpha-cleavage . This information can be extrapolated to hypothesize the reactivity of CDFAA under photochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of CDFAA have been deduced from theoretical calculations and experimental observations. The vibrational frequencies and intensities of the compound have been calculated and compared with experimental results, showing excellent agreement. The strength of the hydrogen bond in the most stable conformer of CDFAA was found to be slightly less than that of TFAA. The presence of both tautomers in the liquid phase and in solution has been indicated by IR and Raman frequencies, suggesting that CDFAA exhibits tautomerism .

Scientific Research Applications

Molecular Structure Investigation

1-Chloro-1,1-difluoropentane-2,4-dione has been a subject of study for its molecular structure, particularly in its enol form. Researchers utilized ab initio and Density Functional Theory (DFT) calculations to explore its structure and vibrational frequencies. These studies are vital for understanding the chemical properties and potential applications of the compound (Tayyari et al., 2008).

Application in Thioacetalization

This compound has been applied in the synthesis of 2-[2-Chloro-1-(1-chlorovinyl)allylidene]-1,3-dithiane, a nonthiolic, odorless 1,3-propanedithiol equivalent. Its application in thioacetalization of aldehydes and ketones highlights its utility in organic synthesis, demonstrating chemoselectivity between aldehyde and ketone (Liu et al., 2003).

Photocyclization to Flavones

Another intriguing application is in photocyclization reactions. Research indicates that 2-chloro-substituted 1,3-diarylpropan-1,3-diones, including derivatives of 1-Chloro-1,1-difluoropentane-2,4-dione, can undergo cyclization to flavones under specific conditions. This process is dependent on the nature of the halogen atom and the presence of electron-donor groups (Košmrlj & Šket, 2007).

Interaction with Metal Ions

Studies have also been conducted on the kinetics and mechanisms of reactions between 1,1,1-trifluoropentane-2,4-dione (a related compound) and various metal ions. These studies help in understanding the chelating properties of the diketone group, which could be relevant to 1-Chloro-1,1-difluoropentane-2,4-dione as well (Hynes & O'Shea, 1983).

Synthesis of Perhalogenated Ketones and Alkenes

The compound has been used in the synthesis of ketones and alkenes exhibiting a terminal bromochlorofluoromethyl group. This showcases its role in complex organic synthesis, particularly in the creation of halogenated molecules (Balaraman et al., 2016).

properties

IUPAC Name

1-chloro-1,1-difluoropentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF2O2/c1-3(9)2-4(10)5(6,7)8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBKLXPYUKILDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371401
Record name 1-chloro-1,1-difluoropentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-1,1-difluoropentane-2,4-dione

CAS RN

2375-76-0
Record name 1-chloro-1,1-difluoropentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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